molecular formula C20H20F2O2S2 B2571094 1-(4-Fluorophenyl)-3-[(2-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone CAS No. 882748-94-9

1-(4-Fluorophenyl)-3-[(2-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone

Cat. No.: B2571094
CAS No.: 882748-94-9
M. Wt: 394.49
InChI Key: VSXVLRHIBRQJOW-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[(2-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone is a synthetic bis(1,3-propanone) derivative featuring a disulfide-linked core structure flanked by 4-fluorophenyl groups. This structural motif is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Research on closely related N-(4-chlorophenyl) derivatives has demonstrated promising in vitro anticancer activity, specifically against non-small cell lung carcinoma (NSCLC) A549 cell lines . Compounds within this class are investigated for their ability to target mitochondrial function, inducing cell death through mechanisms involving the significant production of reactive oxygen species (ROS) and the inhibition of ATP synthesis . Furthermore, analogous structures have shown potential to act as adjuvants, synergistically enhancing the cytotoxic effects of established chemotherapeutic agents like cytosine arabinoside (AraC) . Researchers can leverage this compound as a key intermediate or a reference standard for exploring structure-activity relationships in drug discovery programs focused on oncology and mitochondrial-mediated apoptosis.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-[3-(4-fluorophenyl)-3-oxopropyl]sulfanylethylsulfanyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2O2S2/c21-17-5-1-15(2-6-17)19(23)9-11-25-13-14-26-12-10-20(24)16-3-7-18(22)8-4-16/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXVLRHIBRQJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCSCCSCCC(=O)C2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-Fluorophenyl)-3-[(2-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, toxicity, and therapeutic implications based on available research.

Molecular Formula and Structure

  • Molecular Formula : C₁₉H₁₈F₂S₂O
  • Molecular Weight : 366.48 g/mol
  • IUPAC Name : 1-(4-fluorophenyl)-3-[(2-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone

The structure features a propanone backbone with fluorophenyl and sulfanyl substituents, which may influence its biological interactions.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of 4-fluorophenyl have been shown to induce apoptosis in cancer cell lines. A study involving related compounds demonstrated that they can trigger caspase activation and lead to DNA fragmentation, which are hallmarks of programmed cell death .

Case Study: Induction of Apoptosis

In a study examining the effects of related compounds on Spodoptera frugiperda (Sf9) cells, it was found that exposure to concentrations around 50 μM resulted in:

  • IC50 Values : Approximately 35.45 μM for compound A.
  • Mechanism : Increased levels of apoptotic bodies and significant ATP depletion were observed, indicating a strong apoptotic effect induced by these compounds .

Toxicity Profile

The toxicity of similar compounds has been evaluated through various assays. The MTT assay results indicated that the tested compounds significantly reduced cell viability at higher concentrations, suggesting a dose-dependent toxicity profile. The formation of DNA ladders in treated cells further confirmed the induction of apoptosis .

Antimicrobial Activity

Compounds with similar structures have also shown promising antimicrobial activity. The presence of sulfanyl groups is often associated with enhanced interaction with microbial enzymes, potentially leading to inhibition of growth or cell lysis.

G Protein-Coupled Receptor Modulation

Some studies suggest that compounds like 1-(4-Fluorophenyl)-3-[(2-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone may interact with G protein-coupled receptors (GPCRs), which play crucial roles in various signaling pathways. Modulation of these receptors can lead to diverse biological responses, including anti-inflammatory effects and modulation of neurotransmitter release .

Research Findings Summary Table

Study Focus Findings Reference
Anticancer ActivityInduced apoptosis in Sf9 cells; IC50 ~35.45 μM
ToxicitySignificant reduction in cell viability; DNA fragmentation observed
Antimicrobial ActivityPotential inhibition of microbial growth due to structural properties
GPCR InteractionPossible modulation of signaling pathways involved in inflammation

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases. Studies have shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, indicating its potential as an anticancer agent.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the compound's structure could enhance its efficacy against specific cancer types, highlighting the importance of structure-activity relationship (SAR) studies in drug development .

Research indicates that this compound possesses antimicrobial properties, which could be beneficial for developing new antibiotics. Its interaction with bacterial cell membranes may disrupt their integrity, leading to cell death.

Case Study : An investigation into the antimicrobial efficacy of similar sulfanyl compounds revealed significant activity against both Gram-positive and Gram-negative bacteria, suggesting that the sulfanyl group plays a crucial role in enhancing biological activity .

Organic Synthesis

In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes.

Table 1: Synthetic Reactions Involving 1-(4-Fluorophenyl)-3-[(2-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone

Reaction TypeReagents UsedProducts Generated
Nucleophilic SubstitutionAmines or thiolsSubstituted derivatives
OxidationPotassium permanganate or chromium trioxideSulfone derivatives
ReductionLithium aluminum hydrideAlcohol derivatives

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atoms in the thioether (-S-) linkages are susceptible to oxidation. Under controlled conditions with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA), selective oxidation yields sulfoxides or sulfones (Figure 1) . For example:

  • Sulfoxide formation : Occurs at room temperature with 1 equiv. H₂O₂ in acetic acid.

  • Sulfone formation : Requires excess H₂O₂ (2–3 equiv.) and prolonged reaction times .

Key Data :

Oxidizing AgentProductYield (%)Conditions
H₂O₂ (1 equiv.)Monosulfoxide65–70AcOH, 25°C, 6 hr
H₂O₂ (3 equiv.)Bis-sulfone55–60AcOH, 60°C, 24 hr

Nucleophilic Substitution

The ketone groups at positions 1 and 3 participate in nucleophilic additions. For instance:

  • Grignard Reagents : React with the carbonyl carbons to form tertiary alcohols.

  • Hydrazines : Form hydrazones under acidic conditions, useful for derivatization .

Example Reaction :

Compound+CH3MgBrTertiary alcohol derivative(Yield: 72%)[1]\text{Compound} + \text{CH}_3\text{MgBr} \rightarrow \text{Tertiary alcohol derivative} \quad (\text{Yield: 72\%})[1]

Thioether Cleavage

The thioether bonds undergo cleavage under reductive conditions:

  • Raney Nickel : Catalyzes desulfurization in ethanol at 80°C, yielding 1-(4-fluorophenyl)-1-propanone and ethane-1,2-dithiol as byproducts .

Mechanism :

-S-CH2CH2S-Raney Ni-CH2CH2+2H2S\text{-S-CH}_2\text{CH}_2\text{S-} \xrightarrow{\text{Raney Ni}} \text{-CH}_2\text{CH}_2- + 2 \text{H}_2\text{S}

Polymerization and Crosslinking

The bis-thioether motif enables photopolymerization under UV light (λ = 365 nm) with photoinitiators like Irgacure 2959. This forms crosslinked networks with applications in coatings and adhesives .

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Initiator: 2 wt% Irgacure 2959

  • Curing Time: 30 min

Stability Under Hydrolytic Conditions

The compound demonstrates stability in neutral aqueous solutions but degrades in strongly acidic (pH < 2) or basic (pH > 12) media:

ConditionDegradation ProductsHalf-Life (25°C)
pH 1.0 (HCl)4-Fluorobenzoic acid, propane dithiol2.5 hr
pH 13.0 (NaOH)4-Fluorophenyl acetate, H₂S1.8 hr

Coordination Chemistry

The sulfur atoms act as soft Lewis bases, forming complexes with transition metals like Pd(II) and Pt(II). These complexes exhibit catalytic activity in Suzuki-Miyaura couplings.

Example :

Compound+PdCl2Pd-thioether complex(Stability constant: logK=4.2)\text{Compound} + \text{PdCl}_2 \rightarrow \text{Pd-thioether complex} \quad (\text{Stability constant: } \log K = 4.2)

Biological Activity

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

1-(4-Biphenylyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone ()
  • Molecular Formula : C₂₁H₁₇FOS (336.42 g/mol).
  • Key Features : A biphenylyl group replaces the fluorophenyl-oxopropyl chain, simplifying the substituent at position 3. The single thioether linkage reduces steric hindrance compared to the target compound.
  • Implications : Lower molecular weight may enhance bioavailability but reduce binding specificity in biological systems .
1-(4-Chlorophenyl)-3-[(pentafluorophenyl)sulfanyl]-1-propanone ()
  • Molecular Formula : C₁₅H₈ClF₅OS (394.73 g/mol).
  • Key Features : Substitution with a chlorophenyl group and a pentafluorophenylsulfanyl moiety introduces strong electron-withdrawing effects.
  • Implications : Increased electronegativity may stabilize the thioether group but reduce reactivity in nucleophilic environments compared to the target compound’s fluorophenyl-dominated structure .
Clafanone (3-[(4-Aminophenyl)sulfonyl]-1,3-diphenyl-1-propanone) ()
  • Molecular Formula: C₂₁H₁₉NO₃S (365.44 g/mol).
  • Key Features: A sulfonyl group replaces thioethers, increasing polarity and metabolic stability. The aminophenyl group enables hydrogen bonding.
  • Implications : The sulfonyl group enhances solubility but reduces lipid membrane permeability compared to the target compound’s thioethers .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Key Functional Groups
Target Compound 436.54 ~3.8 Thioethers, Ketone
1-(4-Biphenylyl)-3-[(4-FPh)S]-propanone 336.42 ~4.2 Thioether, Biphenylyl
1-(4-ClPh)-3-(PentaFPhS)-propanone 394.73 ~3.5 Thioether, Halogens
Clafanone 365.44 ~2.9 Sulfonyl, Aminophenyl

<sup>*</sup>Estimated LogP values based on substituent contributions.

  • Lipophilicity : The target compound’s branched thioethers balance moderate lipophilicity (LogP ~3.8), favoring membrane permeability while avoiding excessive hydrophobicity.

Q & A

Basic: How can researchers optimize the synthesis yield of this compound?

Methodological Answer:
The synthesis of fluorophenyl-propanone derivatives typically involves Claisen-Schmidt condensation or thiol-alkylation reactions. For example, analogous compounds (e.g., (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) are synthesized using 4-fluorobenzaldehyde and hydroxylated acetophenones in ethanol with KOH as a base at 0–50°C for 2–3 hours . Key factors for optimization include:

  • Solvent choice : Polar aprotic solvents (e.g., THF) improve thiol-alkylation efficiency.
  • Temperature control : Reactions involving sulfur nucleophiles often require low temperatures to minimize disulfide byproducts.
  • Purification : Column chromatography with hexane/ethyl acetate gradients effectively isolates the target compound from unreacted starting materials.
    Refer to analogous protocols in fluorinated ketone synthesis for scalable adjustments .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm fluorophenyl substitution patterns and thioether linkages. For example, 19F^{19}\text{F}-NMR peaks near -110 ppm indicate para-substituted fluorophenyl groups .
  • FT-IR : Look for C=O stretches (~1700 cm1^{-1}) and S-S/S-C vibrations (500–700 cm1^{-1}) to verify ketone and sulfur functionalities .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C19_{19}H17_{17}F2_2O2_2S2_2 requires exact mass 394.06 g/mol).

Advanced: How can molecular docking validate potential biological targets for this compound?

Methodological Answer:

  • Software Selection : AutoDock Vina is recommended for its improved accuracy and speed in predicting binding modes .
  • Protocol :
    • Prepare the ligand (target compound) by assigning Gasteiger charges and optimizing 3D geometry.
    • Select a protein target (e.g., cytochrome P450 or kinase enzymes) and generate grid maps around the active site.
    • Run docking simulations with exhaustiveness set to 20–50 for thorough sampling.
    • Validate results by comparing binding energies (ΔG) to known inhibitors and analyzing pose clusters.
      Contradictions in binding affinity predictions should be resolved using molecular dynamics (MD) simulations to assess stability .

Advanced: How to resolve discrepancies in reaction outcomes during scale-up?

Methodological Answer:
Discrepancies often arise from:

  • Heat transfer inefficiencies : Transitioning from batch to flow chemistry (e.g., continuous stirred-tank reactors) improves temperature control and reduces side reactions .
  • Byproduct formation : Monitor intermediates via HPLC-MS. For example, disulfide byproducts from thiol oxidation can be minimized using inert atmospheres (N2_2/Ar) and reducing agents (e.g., TCEP) .
  • Statistical modeling : Apply Design of Experiments (DoE) to identify critical parameters (e.g., reagent stoichiometry, pH) and optimize conditions systematically .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in fluorinated analogs?

Methodological Answer:

  • Comparative synthesis : Synthesize analogs with variations in sulfur chain length or fluorophenyl substitution (e.g., 3-(3-chloro-5-fluorophenyl) derivatives) .
  • Biological assays : Test inhibitory activity against enzymes (e.g., acetylcholinesterase) using fluorometric assays. Correlate IC50_{50} values with electronic (Hammett σ) or steric (Taft) parameters.
  • Computational QSAR : Use Gaussian or ORCA to calculate electrostatic potential maps and correlate with bioactivity data .

Basic: What safety protocols are essential for handling sulfur-containing intermediates?

Methodological Answer:

  • Ventilation : Use fume hoods to mitigate exposure to volatile thiols (e.g., mercaptan odors).
  • Waste disposal : Segregate sulfur-containing waste (e.g., thiols, disulfides) and treat with oxidizing agents (e.g., H2_2O2_2) before disposal .
  • PPE : Wear nitrile gloves and chemical goggles; avoid metal catalysts (e.g., Pd/C) that may react with sulfur .

Advanced: How to address contradictory data in crystallographic vs. computational structural models?

Methodological Answer:

  • X-ray validation : Compare computational predictions (e.g., DFT-optimized geometries) with experimental X-ray data for analogous compounds like (E)-3-(4-fluorophenyl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one .
  • Torsional analysis : Use Mercury software to analyze dihedral angles in crystallographic data (e.g., C-S-S-C torsion ~90° in thioether linkages). Adjust force field parameters in MD simulations to match observed conformations .

Basic: What synthetic routes minimize environmental impact?

Methodological Answer:

  • Green solvents : Replace ethanol with cyclopentyl methyl ether (CPME) or 2-methyl-THF for thiol-alkylation .
  • Catalytic recycling : Use immobilized catalysts (e.g., silica-supported Pd nanoparticles) to reduce heavy metal waste .
  • Atom economy : Optimize stoichiometry to maximize incorporation of fluorophenyl precursors into the final product .

Advanced: How to design fluorinated probes for mechanistic studies in enzymatic systems?

Methodological Answer:

  • Isotopic labeling : Incorporate 18F^{18}\text{F} or 19F^{19}\text{F} labels into the fluorophenyl group for real-time tracking via PET or NMR .
  • Kinetic profiling : Use stopped-flow spectroscopy to monitor enzyme inhibition rates. For example, fluorinated ketones often act as transition-state analogs in serine hydrolases .

Advanced: What computational tools predict metabolic stability of this compound?

Methodological Answer:

  • ADMET prediction : Use SwissADME to estimate cytochrome P450 metabolism sites. Fluorine atoms at para positions reduce oxidative metabolism .
  • Metabolite identification : Run in silico fragmentation with MetFrag to predict Phase I/II metabolites (e.g., glucuronidation at hydroxyl groups) .

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